molecular formula C11H10N4O3S B2531381 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone CAS No. 690643-25-5

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone

Cat. No.: B2531381
CAS No.: 690643-25-5
M. Wt: 278.29
InChI Key: QGXRECRWSIRTMD-UHFFFAOYSA-N
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Description

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 5 and a thioether linkage to an ethanone moiety. The ethanone is further functionalized with a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry . The compound’s structure combines hydrogen-bonding capabilities (via the amino group), hydrophobic interactions (via the dioxolane ring), and conformational flexibility, making it a candidate for diverse biological applications.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,3-benzodioxol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c12-10-13-11(15-14-10)19-4-7(16)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXRECRWSIRTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-(Benzo[d]dioxol-5-yl)Ethanone

The α-bromination of ketones is a well-established method for introducing leaving groups. For this substrate, bromination is achieved using hydrobromic acid (HBr) in acetic acid under reflux conditions.

Procedure :

  • Dissolve 1-(benzo[d]dioxol-5-yl)ethanone (10 mmol) in glacial acetic acid (20 mL).
  • Add 48% HBr (15 mmol) dropwise at 0°C.
  • Reflux the mixture at 110°C for 6–8 hours.
  • Quench with ice water and extract with dichloromethane.
  • Purify via recrystallization from ethanol to yield 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone as white crystals (Yield: 73–78%).

Key Data :

Parameter Value
Melting Point 98–100°C
Molecular Formula C₉H₇BrO₃
IR (KBr) 1715 cm⁻¹ (C=O stretch)

Synthesis of 5-Amino-1H-1,2,4-Triazole-3-Thiol

Cyclization of Thiocarbohydrazide Derivatives

The triazolethiol core is synthesized via cyclization of thiocarbohydrazide precursors, as detailed in Scheme 1 of:

Procedure :

  • React thiocarbohydrazide (5 mmol) with D-galactono-1,4-lactone (5 mmol) in pyridine/water (20:2 mL) under reflux for 6 hours.
  • Isolate the intermediate hydrazide-carbothioamide via solvent evaporation.
  • Treat with carbon disulfide (CS₂) in alkaline media (KOH/EtOH) to form oxadiazole-2-thione.
  • Reflux with hydrazine hydrate (80% v/v) to yield 4-amino-5-substituted-1,2,4-triazole-3-thione (Yield: 52–88%).

Optimization Notes :

  • Basic conditions (pH 10–12) are critical for efficient cyclization.
  • Ethanol is preferred over DMF due to reduced side-product formation.

Thioether Coupling via Nucleophilic Substitution

The final step involves the reaction of 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone with 5-amino-1H-1,2,4-triazole-3-thiol under basic conditions:

Procedure :

  • Dissolve 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone (5 mmol) and triazolethiol (5.5 mmol) in anhydrous DMF.
  • Add potassium carbonate (10 mmol) and stir at 60°C under nitrogen for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
  • Isolate the product as a pale-yellow solid (Yield: 65–70%).

Mechanistic Insight :
The thiolate ion (generated in situ by deprotonation) attacks the electrophilic α-carbon of the bromoethanone, displacing bromide and forming the thioether linkage. Steric hindrance from the benzo[d]dioxole group necessitates prolonged reaction times.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines bromination and coupling in a single vessel:

  • Brominate 1-(benzo[d]dioxol-5-yl)ethanone using N-bromosuccinimide (NBS) in CCl₄.
  • Add triazolethiol and triethylamine directly to the reaction mixture.
  • Stir at room temperature for 24 hours (Yield: 58–62%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Mix reagents in DMF with K₂CO₃.
  • Irradiate at 100°C for 20 minutes (Yield: 68%).

Characterization and Analytical Data

The final product is characterized via spectroscopic and chromatographic methods:

NMR (DMSO-d₆) :

  • ¹H NMR : δ 6.92 (s, 1H, triazole-H), 6.85–6.79 (m, 3H, dioxole-H), 5.21 (s, 2H, NH₂), 4.32 (s, 2H, SCH₂).
  • ¹³C NMR : δ 190.2 (C=O), 148.1 (triazole-C), 121.9–108.4 (dioxole-C).

HPLC : Purity >98% (C18 column, MeOH/H₂O 70:30).

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Advantages Limitations
Classical Substitution 65–70 12 High purity Long reaction time
One-Pot Tandem 58–62 24 Simplified workflow Lower yield
Microwave-Assisted 68 0.3 Rapid completion Specialized equipment required

Challenges and Optimization Strategies

  • Thiol Oxidation : Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) minimizes disulfide formation.
  • Solvent Selection : DMF outperforms THF in solubility but requires careful drying to prevent hydrolysis.
  • Scale-Up Considerations : Batch processes >5 mmol show yield drops of 8–10% due to inefficient mixing.

Chemical Reactions Analysis

Reactivity of the 5-Amino-1,2,4-Triazole Moiety

The 5-amino group on the triazole ring enables nucleophilic reactions, while the triazole itself participates in cycloadditions and coordination chemistry:

Acylation and Alkylation Reactions

  • The amino group (-NH₂) undergoes acylation with acyl chlorides or anhydrides to form amides. For example, reaction with acetic anhydride yields N-acetyl derivatives .

  • Alkylation with alkyl halides (e.g., methyl iodide) produces N-alkylated triazoles , enhancing lipophilicity for biological applications .

Cycloaddition and Coordination

  • The triazole ring participates in Huisgen 1,3-dipolar cycloadditions with alkynes, forming stable 1,2,3-triazole hybrids .

  • The nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes with potential catalytic or antimicrobial properties.

Thioether Linkage Reactivity

The thioether (-S-) group exhibits oxidation and nucleophilic substitution tendencies:

Oxidation to Sulfoxide/Sulfone

  • Treatment with oxidizing agents like H₂O₂ or mCPBA converts the thioether to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties and bioactivity.

Nucleophilic Substitution

  • The sulfur atom can undergo nucleophilic displacement with strong bases (e.g., NaOH) or amines, yielding thiols or disulfides .

Ethanone Group Reactions

The ketone group participates in condensation and reduction reactions:

Condensation with Hydrazines

  • Reaction with hydrazines forms hydrazones , which are precursors for heterocyclic systems (e.g., pyrazoles) .

Reduction to Alcohol

  • Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, modifying polarity and solubility.

Benzo[d] Dioxole Ring Stability

The benzo[d] dioxole moiety is relatively inert under mild conditions but undergoes electrophilic substitution under strong acidic or nitrating agents:

Nitration and Halogenation

  • Nitration (HNO₃/H₂SO₄) introduces nitro groups at the 5-position of the dioxole ring.

  • Halogenation (e.g., Cl₂/FeCl₃) adds halogens to the aromatic system, enhancing electronic diversity.

Comparative Reaction Pathways

The table below summarizes reaction outcomes for structurally related compounds:

Functional Group Reaction Type Reagents/Conditions Product Yield Reference
5-Amino-triazoleAcylationAcetic anhydride, 80°CN-Acetyl triazole75–85%
ThioetherOxidation (Sulfone)H₂O₂, CH₃COOH, 60°CSulfone derivative90%
EthanoneHydrazone formationHydrazine hydrate, ethanolHydrazone analog68–72%
Benzo[d] dioxoleNitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-dioxole derivative55%

Mechanistic Insights

  • Acylation Mechanism : The amino group attacks the electrophilic carbonyl carbon of acetic anhydride, followed by proton transfer and elimination of acetate .

  • Thioether Oxidation : Proceeds via a two-step radical mechanism, with intermediate sulfoxide formation.

  • Hydrazone Formation : Involves nucleophilic attack by hydrazine on the ketone, forming a tetrahedral intermediate that dehydrates to the hydrazone .

Scientific Research Applications

Research indicates that compounds containing 1,2,4-triazole rings exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Properties : Triazoles have been widely studied for their antifungal and antibacterial activities. The incorporation of the benzo[d][1,3]dioxole moiety may enhance these effects by improving solubility and bioavailability.
  • Anticancer Activity : Some derivatives of triazoles have shown promise in cancer treatment by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The structural features of this compound may contribute to anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the applications and effects of similar compounds:

  • Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited significant antifungal activity against various strains of fungi. This suggests that 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone could serve as a lead compound for developing new antifungal agents .
  • Cancer Research : Research into related triazole compounds has shown promising results in inhibiting cancer cell lines. For instance, compounds with similar structures were found to induce apoptosis in breast cancer cells through mitochondrial pathways .
  • Inflammation Models : Experimental models have indicated that triazole-containing compounds can reduce inflammation markers in vivo. This positions them as potential therapeutic agents for diseases such as rheumatoid arthritis and other inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the benzodioxole moiety can engage in π-π interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and reported bioactivities of the target compound with structurally related analogs:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target compound : 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone 1,2,4-Triazole-thio-ethanone - 5-Amino-1H-1,2,4-triazol-3-yl
- Benzo[d][1,3]dioxol-5-yl (piperonyl)
Not explicitly reported (structural analogs suggest potential for kinase or MAO inhibition)
1-(5-(Benzo[d][1,3]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone Dihydro-1,2,4-triazole - Benzyl
- 4-Bromophenyl
- Benzo[d][1,3]dioxol-5-yl
Crystallographically characterized; potential for antimicrobial activity
D03 : 1-[5-(Benzo[d][1,3]dioxol-5-yl)-3-(thien-2-yl)-4,5-dihydropyrazol-1-yl]-2-[...]ethanone Pyrazoline - Benzo[d][1,3]dioxol-5-yl
- Thienyl
- Hydrophobic side chain
MAO-B inhibition (IC₅₀ = 20.34 μM)
Compound 16 : 2-((5-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone 1,2,4-Triazole-thio-ethanone - 4-Phenyl
- 2-((4-Methoxyphenyl)amino)ethyl
Antioxidant and anticancer activity (e.g., tubulin inhibition)
C1 : 2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid Quinoline - Benzo[d][1,3]dioxol-5-yl
- Methoxy
- Carboxylic acid
Tubulin polymerization inhibition (anticancer potential)

Key Structural and Functional Insights:

Triazole vs. Pyrazoline derivatives (e.g., D03) exhibit MAO-B inhibition, suggesting the triazole analog could target similar neurological pathways . Compared to dihydrotriazole derivatives (e.g., ), the fully aromatic triazole in the target compound may enhance π-π stacking interactions in enzyme binding pockets .

Substituent Effects: The benzo[d][1,3]dioxol-5-yl group is a common feature in compounds with improved metabolic stability (e.g., C1 in ). Its electron-rich nature may enhance binding to hydrophobic pockets in targets like tubulin or kinases . The 5-amino-1H-1,2,4-triazol-3-yl group distinguishes the target compound from analogs like Compound 16 (), which feature bulkier substituents (e.g., aminoethyl groups). This amino group could serve as a hydrogen-bond donor, critical for interactions with residues in enzymatic active sites .

Thioether Linkage :

  • The thioether bridge in the target compound and related analogs (e.g., ) may confer resistance to hydrolysis compared to oxygen ethers, improving pharmacokinetic stability .

Research Findings and Implications

  • Anticancer Potential: Compounds with benzo[d][1,3]dioxol-5-yl and triazole motifs (e.g., C1 in ) show tubulin inhibition, suggesting the target compound could be optimized for similar activity .

Biological Activity

The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring linked to a benzo[d][1,3]dioxole moiety through a thioether bond. The presence of the amino group on the triazole enhances its reactivity and interaction with biological systems, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity . The specific compound under discussion has demonstrated efficacy against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's structure may enhance its ability to penetrate bacterial cell walls and disrupt metabolic processes.
  • Antifungal Activity : Triazoles are widely used in antifungal therapies. Similar compounds have been reported to inhibit fungal growth by affecting ergosterol synthesis, a critical component of fungal cell membranes.

Case Studies

A series of studies have explored the biological effects of related triazole compounds:

  • In vitro Studies : A study demonstrated that a related triazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Fungal Inhibition : Another research highlighted the antifungal properties of triazole derivatives against Candida albicans, showing promising results in reducing fungal load in vitro .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that triazole-containing compounds may induce apoptosis in cancer cell lines, indicating potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors in metabolic pathways essential for microbial survival.
  • Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes due to its lipophilic nature.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with other similar triazole derivatives is useful:

Compound NameStructureAntimicrobial ActivityUnique Features
5-Amino-1H-1,2,4-triazoleStructureHigh against bacteriaCore structure known for broad activity
2-(1H-benzotriazol-1-yl)acetic acidStructureModerate against fungiKnown for antifungal properties
4-(3-methylphenyl)-1H-1,2,4-triazoleStructureLow against bacteriaLess effective but structurally similar

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₁H₁₀N₄O₃S
Melting Point128–134°C (ethanol recrystallized)
SolubilityDMSO >50 mg/mL; aqueous <1 mg/mL

Q. Table 2. Comparative Antimicrobial Activity

Derivative SubstituentMIC (µg/mL) vs. P. aeruginosaMBC (µg/mL)Reference
N-Methyl62.5125
N-Ethyl31.2562.5
Pyridyl Analog15.631.25

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